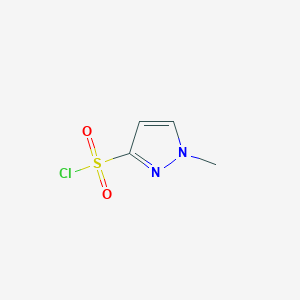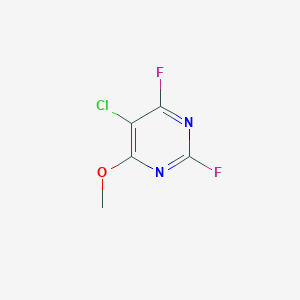
5-Chloro-2,4-difluoro-6-methoxypyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-2,4-difluoro-6-methoxypyrimidine is a chemical compound with the molecular formula C5H3ClF2N2O. It has an average mass of 180.540 Da and a mono-isotopic mass of 179.990204 Da .
Molecular Structure Analysis
The molecular structure of 5-Chloro-2,4-difluoro-6-methoxypyrimidine is represented by the SMILES string: COc1c(c(nc(n1)F)F)Cl . This indicates that the molecule contains a pyrimidine ring with chlorine, fluorine, and methoxy substituents.Physical And Chemical Properties Analysis
5-Chloro-2,4-difluoro-6-methoxypyrimidine has a density of 1.5±0.1 g/cm3, a boiling point of 269.8±50.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C. It has an enthalpy of vaporization of 48.7±3.0 kJ/mol and a flash point of 117.0±30.1 °C .Aplicaciones Científicas De Investigación
Antiviral Activity
5-Chloro-2,4-difluoro-6-methoxypyrimidine has been involved in the synthesis of antiviral agents. Specifically, derivatives of this compound have been found to exhibit inhibitory activity against retrovirus replication in cell culture. For instance, 2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidine derivatives, which include modifications at the 5-position, such as 5-chloro substitution, showed marked inhibition of human immunodeficiency virus and Moloney murine sarcoma virus-induced cytopathicity in cell culture. These derivatives demonstrated antiretroviral activity comparable to reference drugs like adefovir and tenofovir, but without significant toxicity at certain concentrations (Hocková et al., 2003).
Synthesis of Polyfluorinated Ethers
5-Chloro-2,4-difluoro-6-methoxypyrimidine plays a role in the synthesis of polyfluorinated ethers. The reactions of trifluoroamine oxide with various 5-substituted uracils have led to the synthesis of a series of pyrimidine methyl and polyfluoroalkyl ethers. In these reactions, the new ethers formed include derivatives such as 5-chloro-5-fluoro-6-methoxypyrimidine-2,4-dione, among others. These compounds were characterized using techniques like IR, NMR, and mass spectroscopy, indicating the compound's utility in synthesizing novel fluorinated organic compounds (Gupta et al., 2000).
Solubility Studies
The solubility of 5-Chloro-2,4-difluoro-6-methoxypyrimidine derivatives in various solvents has been a subject of scientific interest. For example, the solubilities of 2,4-dichloro-5-methoxypyrimidine, a closely related compound, in solvents like ethyl ethanoate, methanol, ethanol, and acetone have been determined using a laser monitoring observation technique. These solubility studies are crucial for understanding the compound's behavior in different environments, which is essential for its application in pharmaceuticals and chemical synthesis (Liu et al., 2010).
Kinase Inhibitors in Cancer Therapy
5-Chloro-2,4-difluoro-6-methoxypyrimidine has been involved in the development of potential kinase inhibitors for cancer therapy. The synthesis of novel 2,4-disubstituted-5-fluoropyrimidines, sharing structural similarities with 5-Chloro-2,4-difluoro-6-methoxypyrimidine, has been explored for their potential as anticancer agents. These compounds, such as 5-fluoropyrimidine-2-carboxamides and 5-fluoropyrimidine-4-carboxamides, have been synthesized and investigated for their potential as kinase inhibitors, a key target in cancer treatment (Wada et al., 2012).
Enhancement of Antitumor Activity
Research has also explored the use of 5-Chloro-2,4-difluoro-6-methoxypyrimidine derivatives to enhance the antitumor activity of other compounds. For instance, 5-chloro-2,4-dihydroxypyridine (CDHP), a potent inhibitor of dihydropyrimidine dehydrogenase, has been used to enhance the cytotoxicity of fluoropyrimidines like 5-fluorouracil in cancer therapy. This combination approach has shown promising results in increasing the efficacy of cancer treatments (Takechi et al., 2002).
Direcciones Futuras
Propiedades
IUPAC Name |
5-chloro-2,4-difluoro-6-methoxypyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClF2N2O/c1-11-4-2(6)3(7)9-5(8)10-4/h1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTHGWCOMBBTXLB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC(=N1)F)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClF2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70545453 |
Source


|
| Record name | 5-Chloro-2,4-difluoro-6-methoxypyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70545453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.54 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2,4-difluoro-6-methoxypyrimidine | |
CAS RN |
27265-89-0 |
Source


|
| Record name | 5-Chloro-2,4-difluoro-6-methoxypyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70545453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

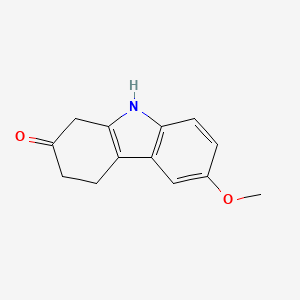
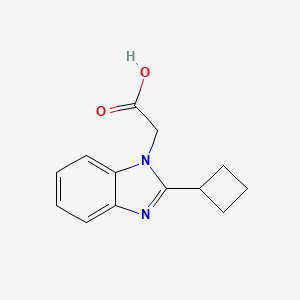
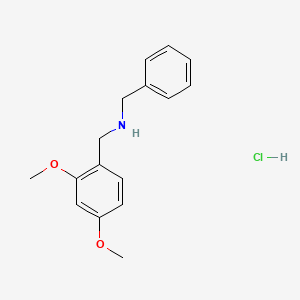
![1-(Prop-2-ynyl)-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione](/img/structure/B1367498.png)
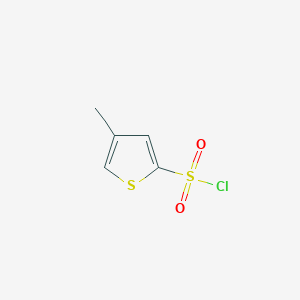

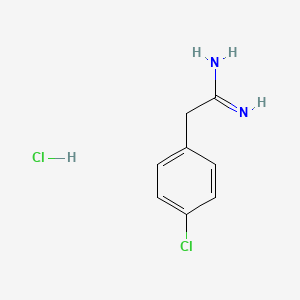
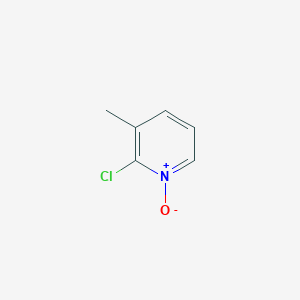
![(1R,2R)-2-[(2-aminophenyl)sulfanyl]cyclopentan-1-ol](/img/structure/B1367505.png)
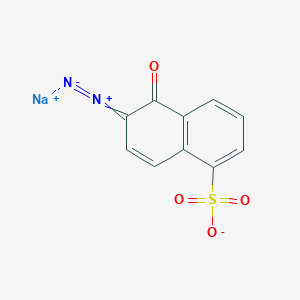
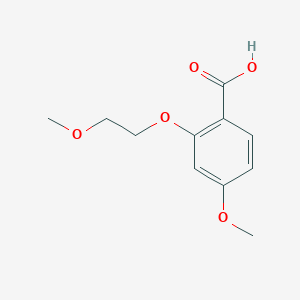
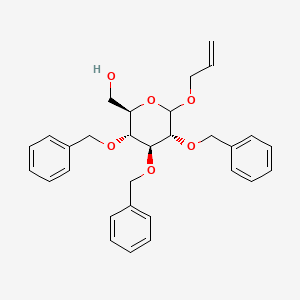
![Acetaldehyde, 2-[2-(benzoyloxy)ethoxy]-](/img/structure/B1367514.png)
